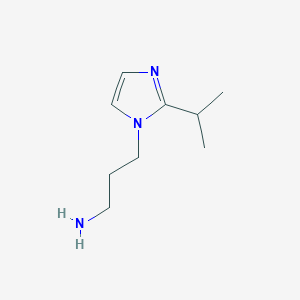

3-(2-Isopropyl-imidazol-1-yl)-propylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-propan-2-ylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-8(2)9-11-5-7-12(9)6-3-4-10/h5,7-8H,3-4,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPFJVKASKRWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424383 | |

| Record name | 3-(2-Isopropyl-imidazol-1-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733756-66-6 | |

| Record name | 3-(2-Isopropyl-imidazol-1-yl)-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Isopropyl-imidazol-1-yl)-propylamine (CAS No. 733756-66-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a substituted imidazole derivative of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a plausible synthetic route, safety and handling protocols, and potential avenues for research and development.

Core Compound Identity

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 733756-66-6 | [1][2] |

| Molecular Formula | C₉H₁₇N₃ | [1] |

| Molecular Weight | 167.26 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid | |

| Hazard Classification | Irritant | [1] |

Synthesis Pathway: A Plausible Experimental Approach

Step 1: N-Alkylation of 2-Isopropylimidazole with a Protected Propylamine Equivalent

The initial and critical step is the regioselective alkylation of the N1 position of the 2-isopropylimidazole ring. Direct alkylation with 3-chloropropylamine can lead to side reactions due to the presence of the free amine. Therefore, a more controlled approach utilizing a protected amine is preferable. N-(3-bromopropyl)phthalimide is an excellent choice for this purpose as the phthalimide group provides robust protection of the primary amine and can be efficiently removed in a subsequent step.

Step 2: Deprotection to Yield the Final Product

The phthalimide protecting group can be cleaved under standard hydrazinolysis conditions using hydrazine hydrate in a suitable solvent like ethanol. This reaction is typically clean and provides the desired primary amine.

Below is a detailed, self-validating experimental protocol for this proposed synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Isopropylimidazole

-

N-(3-bromopropyl)phthalimide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

in vacuo)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Procedure:

Step 1: Synthesis of N-(3-(2-Isopropyl-imidazol-1-yl)propyl)phthalimide

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-isopropylimidazole (1.0 eq).

-

Add anhydrous DMF to dissolve the 2-isopropylimidazole.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Dissolve N-(3-bromopropyl)phthalimide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure N-(3-(2-Isopropyl-imidazol-1-yl)propyl)phthalimide.

Step 2: Synthesis of this compound

-

Dissolve the purified N-(3-(2-Isopropyl-imidazol-1-yl)propyl)phthalimide (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (5-10 eq) to the solution.

-

Reflux the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in water and extract with diethyl ether to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to >12 with a strong base (e.g., NaOH).

-

Extract the basic aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Safety and Handling

The target compound, this compound, is classified as an irritant. As with any chemical substance, appropriate personal protective equipment (PPE) should be worn when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If working with the compound in a manner that generates aerosols or vapors, use a NIOSH-approved respirator.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Potential Applications in Research and Drug Development

While specific biological activity data for this compound is not extensively documented in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation. The imidazole ring is a common feature in many biologically active compounds, and the propylamine side chain can participate in various interactions with biological targets.

-

Antimicrobial Agents: Imidazole derivatives are well-known for their antifungal and antibacterial properties. It is plausible that this compound could exhibit similar activities.

-

Neurotransmitter Modulators: The propylamine side chain is a common feature in molecules that interact with neurotransmitter systems.[3] Further investigation into its potential effects on various receptors and transporters in the central nervous system could be a fruitful area of research.[3]

-

Enzyme Inhibition: A structurally related compound containing an isopropyl-triazole moiety has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer signaling pathways. Given the structural similarities, it would be logical to screen this compound for activity against PI3K and other kinases.

Conclusion

This compound is a chemical entity with potential for further exploration in the fields of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic protocol, and essential safety information. The lack of extensive biological data presents a clear opportunity for researchers to investigate its potential as a novel therapeutic agent, particularly in the areas of antimicrobial, neurological, and anticancer research. The structural alerts within the molecule provide a strong rationale for its inclusion in screening libraries for a variety of biological targets.

References

-

Reagent Instrument Network. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 733756-66-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Introduction

In the landscape of modern medicinal chemistry and drug discovery, understanding the fundamental physicochemical properties of a molecule is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile. This guide provides a comprehensive technical overview of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a molecule of interest due to its bifunctional nature, incorporating both a primary amine and a substituted imidazole ring.

As a Senior Application Scientist, the objective of this document is not merely to list data points, but to provide a procedural and intellectual framework for their determination and interpretation. We will delve into the causality behind the experimental design for measuring key parameters such as pKa, lipophilicity (LogP), and aqueous solubility. Each section is structured to be a self-validating system, combining theoretical grounding with detailed, field-proven experimental protocols. This approach ensures that researchers can not only understand the properties of this specific molecule but also apply these methodologies to other compounds in their research pipeline.

Molecular Structure and Core Properties

This compound (CAS: 733756-66-6) is a substituted alkylamine derivative of imidazole. Its structure features two key functional groups that dictate its chemical behavior: a basic primary aliphatic amine and a weakly basic imidazole ring.

| Property | Value | Source |

| IUPAC Name | 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine | |

| CAS Number | 733756-66-6 | |

| Molecular Formula | C₉H₁₇N₃ | |

| Molecular Weight | 167.26 g/mol | |

| Physical Form | Liquid |

Ionization Constant (pKa): A Tale of Two Basic Centers

The ionization state of a molecule at physiological pH is a critical determinant of its interaction with biological targets and its ability to cross cellular membranes. This compound possesses two nitrogen centers capable of accepting a proton: the primary amine of the propylamine chain and the non-protonated nitrogen of the imidazole ring. Therefore, the molecule will have two distinct pKa values.

-

pKa₁ (Propylamine): The primary amine is a strong base, and its conjugate acid is expected to have a pKa in the range of 9-10, typical for primary alkylamines.

-

pKa₂ (Imidazole): The imidazole ring is a much weaker base. The pKa of its conjugate acid is typically around 6-7.

The precise determination of these two pKa values is essential. Potentiometric titration is a robust and widely used method for this purpose.

Expert Insight: Why Potentiometric Titration?

Potentiometric titration is chosen for its directness and precision. Unlike spectrophotometric methods, it does not rely on the presence of a chromophore near the ionizable center. It measures the fundamental change in proton concentration (pH) as a function of added titrant, allowing for the clear identification of equivalence points for each basic center, provided their pKa values are sufficiently separated (typically > 2 pH units).

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa values of this compound using a standardized acid titrant.

-

Preparation of Analyte Solution:

-

Accurately weigh approximately 10-15 mg of the compound and dissolve it in 50 mL of 0.15 M KCl solution. The KCl is crucial as it maintains a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients.

-

-

System Calibration:

-

Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01) that bracket the expected pKa values.

-

-

Titration Procedure:

-

Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

-

Begin stirring the solution gently with a magnetic stirrer.

-

Add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, ensuring the reading has stabilized.

-

Continue the titration well past the second equivalence point to generate a complete titration curve.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of HCl added.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points. For the first pKa (pKa₁), this is the pH at the volume of titrant halfway to the first equivalence point. The second pKa (pKa₂) is found from the pH at the volume halfway between the first and second equivalence points.[1][2]

-

Lipophilicity (LogP): Balancing Solubility and Permeability

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility between an immiscible organic phase (typically n-octanol) and an aqueous phase.[3] It is a cornerstone of predictive ADME, famously incorporated into frameworks like Lipinski's Rule of 5, which suggests an optimal LogP of <5 for oral bioavailability.[3] A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[3]

Given its structure with a flexible alkyl chain and an isopropyl group, this compound is expected to have a moderately positive LogP value. While computational models can provide estimates, the "shake-flask" method remains the gold standard for experimental determination.[1][4]

Expert Insight: The Shake-Flask "Gold Standard"

The shake-flask method is revered because it is a direct measurement of the partitioning equilibrium.[4] Its primary advantage is its simplicity and basis in first principles. However, it is labor-intensive and requires a pure compound. The choice of n-octanol is critical; it is considered a good surrogate for the lipid environment of biological membranes due to its amphipathic nature, containing both a polar hydroxyl group and a long nonpolar alkyl chain.

Experimental Protocol: LogP Determination by Shake-Flask Method

-

Phase Preparation:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This step is critical to ensure that the volume of each phase does not change during the experiment due to mutual dissolution.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning:

-

In a separatory funnel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol (e.g., 10 mL of each).

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning and allow the system to reach equilibrium.

-

Allow the funnel to stand undisturbed until the two phases have clearly and completely separated.

-

-

Quantification:

-

Carefully collect a sample from the aqueous phase.

-

Measure the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

-

-

Calculation:

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract and its overall absorption.[5][6] Poor solubility is a leading cause of failure in drug development.[5] Solubility can be assessed under kinetic or thermodynamic conditions. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is considered the more definitive value for lead optimization and formulation.[6]

Expert Insight: Kinetic vs. Thermodynamic Solubility

For early-stage high-throughput screening, kinetic solubility is often measured. This involves adding a DMSO stock solution to an aqueous buffer and observing precipitation.[5][6] While fast, this can overestimate solubility. For a definitive, in-depth characterization, the thermodynamic shake-flask method is superior. It measures the true equilibrium solubility of the solid material in the aqueous medium, providing a more accurate reflection of how the compound will behave in vivo.[6][7]

Experimental Protocol: Thermodynamic Aqueous Solubility

-

System Preparation:

-

Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) and filter it through a 0.45 µm membrane.[5]

-

-

Sample Incubation:

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vial and place it in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Incubate for an extended period (typically 24 hours) to ensure equilibrium is reached.[6][7]

-

-

Sample Processing:

-

After incubation, filter the solution through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove all undissolved solid. Centrifugation followed by careful removal of the supernatant is an alternative.

-

-

Quantification:

-

Reporting:

-

The resulting concentration is reported as the thermodynamic solubility, typically in units of µg/mL or µM.

-

Spectroscopic Profile: Structural Confirmation and Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and offers insights into the chemical environment of its constituent atoms.

Mass Spectrometry (MS)

-

Nitrogen Rule: With three nitrogen atoms (an odd number), the compound is expected to exhibit a molecular ion peak ([M]⁺) at an odd-numbered mass-to-charge ratio (m/z).[8][9] For C₉H₁₇N₃, the exact mass is 167.1422, so the nominal [M+H]⁺ ion would be observed at m/z 168.

-

Fragmentation: Alkylamines undergo a characteristic α-cleavage, where the C-C bond nearest the nitrogen is broken.[8][9] For the propylamine chain, cleavage between the α-carbon and β-carbon would be a likely fragmentation pathway.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum is expected to show several characteristic peaks:

-

N-H Stretching: A pair of medium-intensity bands between 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group.[8][10]

-

N-H Bending (Scissoring): A peak in the 1580-1650 cm⁻¹ region.[10]

-

C-N Stretching: An absorption in the 1000-1250 cm⁻¹ range for the aliphatic C-N bond.

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ from the sp³ C-H bonds of the isopropyl and propyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-NH₂ Protons: A broad signal, typically between 0.5-5.0 ppm, which will disappear upon D₂O exchange.[9]

-

Imidazole Ring Protons: Two signals in the aromatic region, likely around 6.8-7.5 ppm.

-

Propyl Chain Protons: Three distinct signals: N-CH₂ (~2.5-3.0 ppm), Imidazole-CH₂ (~3.8-4.2 ppm), and the central -CH₂- (~1.8-2.2 ppm).

-

Isopropyl Group Protons: A septet for the -CH- proton and a doublet for the two -CH₃ groups.

-

-

¹³C NMR:

-

The spectrum will show 9 distinct carbon signals corresponding to the unique carbon environments in the molecule. The imidazole ring carbons will appear downfield (~115-145 ppm), while the aliphatic carbons of the propyl and isopropyl groups will appear upfield.

-

Summary of Physicochemical Properties

| Parameter | Predicted/Expected Value/Characteristic | Rationale / Methodology |

| Molecular Weight | 167.26 g/mol | From Molecular Formula C₉H₁₇N₃ |

| pKa₁ (Amine) | ~9-10 | Typical for primary alkylamines; determined by potentiometric titration. |

| pKa₂ (Imidazole) | ~6-7 | Typical for imidazole rings; determined by potentiometric titration. |

| LogP | Moderately Positive | Presence of alkyl and isopropyl groups; determined by shake-flask method. |

| Aqueous Solubility | pH-dependent | Presence of ionizable groups; determined by thermodynamic shake-flask assay. |

| MS (EI) | Odd m/z for M⁺ | Nitrogen Rule (3 Nitrogens).[8][9] |

| FTIR (cm⁻¹) | ~3300-3500 (N-H stretch, 2 bands), ~1600 (N-H bend) | Characteristic of a primary amine.[8][10] |

Conclusion

The physicochemical profile of this compound is defined by its dual basic centers and the balance between its hydrophilic amine/imidazole functionalities and its lipophilic alkyl components. The experimental protocols detailed in this guide provide a robust framework for the precise determination of its pKa, LogP, and solubility—parameters that are indispensable for predicting its behavior in a biological system. A thorough understanding of these properties, grounded in rigorous experimental validation, is the foundation upon which successful drug discovery and development programs are built.

References

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Avdeef, A., Box, K. J., Comer, J. E. A., Hibbert, C., & Tam, K. Y. (2013). Development of Methods for the Determination of pKa Values. PMC, NIH. [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Larsen, D. L., & Sinex, S. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

Hogg, A. M., & Nagabhushan, T. L. (1972). Investigation of polytertiary alkylamines using chemical ionization mass spectrometry. Analytical Chemistry. [Link]

-

Veda Publication. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

-

Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

University of California, Davis. Amine infrared spectra. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

ASTM International. (2010, December 31). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Creative Biolabs. Aqueous Solubility. [Link]

-

DataStudio. C33: Determine pKa by Half Titration (pH Sensor). [Link]

-

BYJU'S. How to calculate pKa. [Link]

Sources

- 1. (2-methyl-1H-imidazol-1-yl)acetic acid (25023-36-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 2-(1-Methyl-1H-imidazol-2-yl)ethanol (18994-70-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. 2-phenyl-1H-imidazole-1-propanamine | C12H15N3 | CID 13588911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine (642075-18-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 1H-Pyrazole-5-carboxamide, N-[(1S)-2,2-dicyclopropyl-1-[[[4-[(1S,2R)-3-[(3R)-3,4-dimethyl-1-piperazinyl]-2-[[(2S)-2-methoxy-1-oxopropyl]amino]-1-methyl-3-oxopropyl]-2-fluorophenyl]amino]carbonyl]ethyl]-1-ethyl- | C35H50FN7O5 | CID 169160620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propan-1-amine CAS#: 24029-14-9 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine

Abstract

This technical guide provides a comprehensive and scientifically robust methodology for the synthesis of 3-(2-Isopropyl-imidazol-1-yl)-propylamine, a key building block in contemporary drug discovery and materials science. The presented synthetic strategy is a two-step process commencing with the N-alkylation of 2-isopropylimidazole with N-(3-bromopropyl)phthalimide, followed by the deprotection of the resulting phthalimide intermediate to yield the target primary amine. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol grounded in established chemical principles and supported by practical insights to ensure reproducibility and high yield.

Introduction

Substituted imidazole derivatives are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The unique electronic and steric properties of the imidazole ring, coupled with its ability to participate in hydrogen bonding and metal coordination, make it a privileged scaffold in drug design. This compound, in particular, incorporates a flexible aminopropyl side chain, a feature known to be crucial for modulating receptor binding and pharmacokinetic profiles. The strategic placement of the isopropyl group at the 2-position of the imidazole ring provides steric bulk that can influence selectivity and metabolic stability. This guide elucidates a reliable and scalable synthetic route to this valuable compound.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. This approach prioritizes the use of readily available starting materials and robust chemical transformations.

-

Step 1: N-Alkylation of 2-Isopropylimidazole. The first step involves the nucleophilic substitution reaction between 2-isopropylimidazole and N-(3-bromopropyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing unwanted side reactions.

-

Step 2: Deprotection of the Phthalimide Intermediate. The second and final step is the removal of the phthalimide protecting group to liberate the desired primary amine. This is typically accomplished by hydrazinolysis or other mild deprotection methods.

An In-Depth Technical Guide to 3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine, a substituted imidazole derivative with potential applications in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, a proposed synthesis pathway based on established chemical principles, and its potential role in research and development.

Chemical Identity and Nomenclature

The fundamental step in understanding any chemical entity is to establish its precise identity through standardized nomenclature.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine [1][2]. This name systematically describes the molecular structure, indicating a propane-1-amine backbone substituted at the first nitrogen atom with a 2-isopropyl-1H-imidazol-1-yl group.

Synonyms

In scientific literature and chemical databases, this compound may also be referred to as:

Chemical Structure and Properties

A clear understanding of the molecule's physical and chemical properties is paramount for its application in experimental settings.

| Property | Value | Source |

| CAS Number | 733756-66-6 | [1] |

| Molecular Formula | C9H17N3 | [1] |

| Molecular Weight | 167.25 g/mol | |

| Physical Form | Liquid | [1] |

| Purity | Typically available at ≥95% | [1][4] |

| Storage Temperature | -20°C | [1] |

Proposed Synthesis Protocol

Synthesis Workflow

The proposed synthetic pathway can be visualized as follows:

Caption: Proposed two-step synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine.

Step-by-Step Methodology

Step 1: Synthesis of 3-(2-Isopropyl-1H-imidazol-1-yl)propanenitrile (Cyanoethylation)

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagents: Charge the flask with 2-isopropylimidazole. Based on analogous reactions, a molar ratio of imidazole to acrylonitrile between 1:1 and 1:2 is recommended to optimize for mono-alkylation and minimize side reactions[5].

-

Reaction Conditions: Slowly add acrylonitrile to the stirring solution of 2-isopropylimidazole. The reaction is typically carried out at a temperature range of 30-70°C. A suggested condition, based on the synthesis of a similar compound, is to maintain the reaction at 50°C for approximately 5 hours[5].

-

Monitoring and Work-up: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, the excess acrylonitrile and any solvent can be removed under reduced pressure. The resulting crude 3-(2-isopropyl-1H-imidazol-1-yl)propanenitrile may be purified by vacuum distillation or column chromatography, though for some applications, it may be carried forward to the next step without extensive purification.

Causality behind Experimental Choices: The cyanoethylation reaction is a Michael addition of the secondary amine-like nitrogen of the imidazole ring to the electron-deficient double bond of acrylonitrile. The chosen temperature range is a balance between achieving a reasonable reaction rate and minimizing the potential for polymerization of acrylonitrile.

Step 2: Synthesis of 3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine (Reduction)

-

Reaction Setup: In a hydrogenation-rated vessel, dissolve the 3-(2-isopropyl-1H-imidazol-1-yl)propanenitrile from the previous step in a suitable solvent such as methanol or ethanol.

-

Catalyst: Add a catalytic amount of Raney Nickel to the solution. Raney Nickel is a common and effective catalyst for the reduction of nitriles to primary amines[5].

-

Reaction Conditions: The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere, typically at an elevated pressure and temperature.

-

Monitoring and Work-up: The progress of the reduction can be monitored by the cessation of hydrogen uptake. Once the reaction is complete, the catalyst is carefully filtered off. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The final product, 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine, can be purified by vacuum distillation to obtain a high-purity liquid[5].

Causality behind Experimental Choices: Catalytic hydrogenation is a widely used and efficient method for the reduction of nitriles. Raney Nickel is chosen for its high activity and selectivity in converting the nitrile group to a primary amine. The use of a pressurized hydrogen atmosphere ensures a sufficient supply of the reducing agent for the reaction to proceed to completion.

Potential Applications in Drug Development and Research

While specific biological activities for 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine have not been extensively reported, the imidazole scaffold is a well-established pharmacophore in medicinal chemistry. Imidazole derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to:

-

Antimicrobial and Antifungal Activity: The imidazole ring is a core component of many antifungal drugs.

-

Anti-inflammatory Properties: Certain substituted imidazoles have demonstrated potent anti-inflammatory effects.

-

Anticancer Activity: The imidazole nucleus is found in several compounds investigated for their anticancer properties.

-

Histamine Receptor Antagonism: Structurally related compounds are used as intermediates in the synthesis of histamine H3 receptor antagonists, which are being explored for the treatment of neurological disorders[6].

The presence of a primary amine in 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine provides a versatile handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules as a building block in the synthesis of novel therapeutic agents[6]. The isopropyl group at the 2-position of the imidazole ring can also influence the compound's lipophilicity and steric profile, which may be advantageous in modulating its interaction with biological targets.

Conclusion

3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine is a valuable chemical entity for research and development, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse in publicly available literature, its synthesis can be reliably approached using established chemical methodologies. The versatile imidazole core, combined with a reactive primary amine, makes this compound a promising starting material for the synthesis of novel molecules with a wide range of potential biological activities. Further research into the specific properties and applications of this compound is warranted.

References

-

MySkinRecipes. (n.d.). 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.

-

Element Logic. (n.d.). 3-(2-Isopropyl-1H-imidazol-1-yl)propan-1-amine, 95% Purity, C9H17N3, 5 grams. Retrieved from [Link]

Sources

- 1. 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine | 733756-66-6 [sigmaaldrich.com]

- 2. 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine | 733756-66-6 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]

- 6. 3-(1H-Benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride [myskinrecipes.com]

solubility of 3-(2-Isopropyl-imidazol-1-yl)-propylamine in organic solvents

An In-depth Technical Guide to the Solubility of 3-(2-Isopropyl-imidazol-1-yl)-propylamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. Given the absence of extensive published experimental data for this specific molecule, this guide emphasizes the foundational principles of solubility, robust experimental design, and the application of predictive models. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications ranging from synthesis and purification to formulation and preclinical development.

Introduction: The Significance of Solubility in Drug Development

This compound is a substituted imidazole derivative with structural features that suggest its potential utility as a scaffold in medicinal chemistry. The imidazole ring is a common motif in many biologically active compounds, and the propylamine side chain can influence both pharmacokinetic and pharmacodynamic properties. A fundamental understanding of a compound's solubility is a critical first step in its development journey. Solubility impacts:

-

Reaction Kinetics and Purity: In chemical synthesis, the choice of solvent is dictated by the solubility of reactants and the desired reaction conditions.

-

Crystallization and Purification: The ability to selectively crystallize a compound from a solvent mixture is a cornerstone of purification, and this is governed by its solubility profile at different temperatures.

-

Formulation: For a compound to be a viable drug candidate, it must be formulated in a suitable delivery vehicle, which requires a deep understanding of its solubility in various excipients and solvents.

-

Bioavailability: The solubility of a drug substance is a key determinant of its absorption and, consequently, its bioavailability.

This guide will provide the theoretical and practical tools necessary to characterize the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of this compound (C9H17N3) offers several clues to its expected solubility:

-

Imidazole Ring: The imidazole ring contains two nitrogen atoms, one of which has a lone pair of electrons that can act as a hydrogen bond acceptor. The other nitrogen is typically protonated in acidic conditions. This moiety contributes to the molecule's polarity.

-

Propylamine Chain: The primary amine group at the end of the propyl chain is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its ability to interact with protic solvents. Amines are organic bases and can react with acidic solvents or impurities.[1]

-

Isopropyl Group: The isopropyl group attached to the imidazole ring is a nonpolar, hydrophobic moiety. This group will favor interactions with nonpolar solvents.

-

Overall Molecular Size: With nine carbon atoms, the molecule has a moderate size. As the carbon chain length of amines increases, their hydrophobic character becomes more dominant, which can decrease solubility in highly polar solvents.[2]

Based on these features, we can predict a nuanced solubility profile:

-

High Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): The primary amine and the imidazole nitrogens can engage in strong hydrogen bonding with these solvents.

-

Moderate to High Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting with the amine protons.[3]

-

Lower Solubility in Nonpolar Solvents (e.g., Hexane, Toluene): While the isopropyl group and the carbon backbone will have some affinity for these solvents, the polar amine and imidazole groups will limit overall solubility. The solubility of various imidazoles has been shown to be low in solvents like toluene and dichloromethane.[4]

Predictive Approaches to Solubility Assessment

Before undertaking extensive experimental work, computational models can provide valuable, cost-effective estimates of solubility. These in silico methods are a cornerstone of modern drug discovery.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate a compound's structural features (descriptors) with its physicochemical properties, including solubility.[5] Machine learning algorithms, such as artificial neural networks and support vector machines, are increasingly used to build highly accurate predictive models from large datasets of known solubilities.[6][7]

Thermodynamic Models

Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can predict solubility from first principles, based on the quantum chemical description of the molecule. These models can be particularly useful for predicting solubility in a wide range of solvents for which experimental data is unavailable.[5]

Experimental Determination of Solubility

While predictive models are useful, definitive solubility data must be obtained experimentally. The isothermal equilibrium method is a robust and widely accepted approach.[8]

Generalized Experimental Protocol

The following protocol is a self-validating system for determining the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent, e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. An excess is confirmed by the presence of undissolved solid or a separate liquid phase.

-

-

Equilibration:

-

Place the sealed vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample to a suitable concentration with the same solvent.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S = (C_diluted * DF * V_total) / V_initial Where:

-

C_diluted is the concentration of the diluted sample determined by analysis.

-

DF is the dilution factor.

-

V_total is the total volume of the diluted sample.

-

V_initial is the initial volume of the supernatant taken for dilution.

-

-

The results should be reported in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility using the isothermal equilibrium method.

Data Presentation and Analysis

As specific experimental data is not available, the following table presents a hypothetical but chemically reasoned solubility profile for this compound in a range of representative organic solvents at 25 °C. This serves as a template for presenting experimentally determined data.

| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility ( g/100 mL) | Rationale |

| Hexane | Nonpolar | 1.9 | < 0.1 | Dominated by weak van der Waals forces; insufficient to overcome the strong intermolecular forces of the polar amine and imidazole. |

| Toluene | Nonpolar Aromatic | 2.4 | 0.1 - 1.0 | Pi-pi stacking interactions with the imidazole ring may slightly improve solubility compared to hexane. |

| Diethyl Ether | Polar Aprotic | 4.3 | 1.0 - 5.0 | Can act as a hydrogen bond acceptor, but lacks the strong dipole moment of other aprotic solvents. |

| Chloroform | Polar Aprotic | 4.8 | 5.0 - 15.0 | Can act as a weak hydrogen bond donor to the amine and imidazole nitrogens. Caution: Amines can be incompatible with chloroform.[3] |

| Ethyl Acetate | Polar Aprotic | 6.0 | 10.0 - 25.0 | Strong dipole-dipole interactions and can accept hydrogen bonds. |

| Acetone | Polar Aprotic | 21 | > 25.0 (Miscible) | A strong hydrogen bond acceptor. Caution: Primary amines can react with ketones like acetone.[3] |

| Ethanol | Polar Protic | 25 | > 50.0 (Miscible) | Strong hydrogen bond donor and acceptor capabilities, readily solvating both the amine and imidazole groups. |

| Methanol | Polar Protic | 33 | > 50.0 (Miscible) | Similar to ethanol, with a higher dielectric constant, indicating very high miscibility. |

Relationship Between Solvent Properties and Solubility

The interplay between the solute's functional groups and the solvent's properties dictates the resulting solubility. This relationship can be visualized as follows:

Caption: A diagram illustrating the relationship between the functional groups of the solute and different solvent types, leading to varying solubility outcomes.

Conclusion

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Sigma-Aldrich. (n.d.). 3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine.

- Elizalde-González, M. P., Guevara-Villa, M. R. G., Martínez-Peña, E., Quecholac-Rosales, A., & Ramírez, E. (2025). Hydrophobicity assessment of substituted imidazoles: Experimental log P values retrieved by high performance liquid chromatography.

- U.S. Pharmacopeia. (n.d.). Description and Solubility.

- Williamson, K. L., & Masters, K. M. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ResearchGate. (2025). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Zhang, Y., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- ECHEMI. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- Liu, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific Reports, 11(1), 23815.

-

PubChem. (n.d.). 1H-Imidazole-1-propanamine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Retrieved from [Link]

- BenchChem. (n.d.). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.

Sources

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Research Applications of Substituted Imidazole Propylamines: From Bench to Breakthrough

Foreword: The Imidazole Propylamine Scaffold - A Privileged Structure in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in essential biological molecules like the amino acid histidine, histamine, and purines underscores its fundamental role in biological systems.[2][3] This inherent biocompatibility, coupled with its unique electronic properties—acting as both a hydrogen bond donor and acceptor—makes the imidazole scaffold a "privileged structure" for designing novel therapeutics.[4][5] When this versatile ring is appended with a propylamine chain, the resulting substituted imidazole propylamine framework gains access to a vast and diverse range of biological targets, unlocking significant potential for research and drug development.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of possibilities to provide a comprehensive exploration of the core research applications of substituted imidazole propylamines. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our focus will be on three key areas of high-impact research: Antifungal Drug Discovery , Anticancer Agent Development , and the modulation of Histamine H3 Receptors for neurological and psychiatric disorders.

Part 1: Antifungal Drug Discovery - Exploiting a Fungal Achilles' Heel

The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents. Imidazole derivatives have long been a significant class of antifungal drugs, with well-known examples including clotrimazole, miconazole, and ketoconazole.[6][7] Substituted imidazole propylamines build upon this legacy, offering new avenues for combating pathogenic fungi.

Mechanism of Action: Disrupting Ergosterol Biosynthesis

The primary antifungal mechanism for many imidazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. By inhibiting this enzyme, imidazole propylamines disrupt membrane integrity and fluidity, leading to fungal cell growth inhibition or death.[8] The specificity for the fungal enzyme over its human counterpart is a key factor in the therapeutic window of these compounds.

Structure-Activity Relationship (SAR) Insights

Research has shown that the antifungal potency of these compounds can be significantly modulated by the nature of their substituents.[7]

-

Hydrophobicity: Increased hydrophobic character in the side chains can enhance the compound's ability to penetrate the fungal cell membrane.[7]

-

Electron-withdrawing Groups: The presence of electron-withdrawing groups on the imidazole or an associated phenyl ring can increase the compound's affinity for the target enzyme.[7]

A study on a series of 4(5)-arylimidazoles found that 1-alkyl-4-(3,4-dichlorophenyl)imidazoles, particularly with n-propyl or isobutyl groups, were among the most active against Trichophyton species.[9]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel substituted imidazole propylamine against Candida albicans.

1. Preparation of Inoculum: a. From a 24-hour culture of C. albicans on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. c. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

2. Compound Preparation: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations.

3. Incubation: a. Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. b. Include a positive control (fungal inoculum without compound) and a negative control (medium only). c. Incubate the plate at 35°C for 24-48 hours.

4. MIC Determination: a. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.[6] This can be assessed visually or by reading the optical density at 600 nm.

Part 2: Anticancer Agent Development - A Multi-pronged Attack

The imidazole scaffold is a recurring motif in a variety of anticancer agents due to its ability to interact with numerous biological targets.[10][11] Substituted imidazole propylamines offer a flexible platform for designing novel compounds that can interfere with cancer cell proliferation, survival, and metastasis through diverse mechanisms.[12]

Mechanisms of Anticancer Activity

Imidazole-based compounds can exert their anticancer effects through several pathways:

-

Kinase Inhibition: Many kinases, which are often overactive in cancer, can be targeted by imidazole derivatives. These compounds can act as ATP-competitive inhibitors, blocking downstream signaling pathways that promote cell growth and survival.[12][13]

-

Microtubule Disruption: Some imidazole derivatives can interfere with the polymerization or depolymerization of tubulin, a key component of the cellular cytoskeleton.[14] This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

-

DNA Interaction: The electron-rich imidazole ring can interact with DNA, for instance through intercalation or by acting as a DNA alkylating agent, leading to cytotoxicity in cancer cells.[13]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of substituted imidazole propylamines on a cancer cell line (e.g., MCF-7 breast cancer cells).

1. Cell Seeding: a. Culture MCF-7 cells in appropriate medium (e.g., DMEM with 10% FBS). b. Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include a vehicle control (e.g., DMSO diluted in medium). d. Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in PBS. b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

4. Formazan Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate for 5 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[14]

Part 3: Histamine H3 Receptor Modulation - Targeting the Central Nervous System

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system.[15] It acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, and serotonin.[15] This positions the H3R as a significant therapeutic target for a range of neurological and psychiatric disorders. Substituted imidazole propylamines are key structural motifs for potent and selective H3R ligands.[16][17]

Therapeutic Potential of H3 Receptor Antagonists

By blocking the inhibitory action of presynaptic H3 autoreceptors, H3R antagonists can increase the release of histamine and other neurotransmitters in the brain. This has potential therapeutic applications in:

-

Cognitive Disorders: Enhancing cholinergic and histaminergic neurotransmission can improve cognitive function in conditions like Alzheimer's disease and ADHD.

-

Sleep-Wake Disorders: Increased histamine levels in the brain promote wakefulness, making H3R antagonists potential treatments for narcolepsy and other sleep disorders.

-

Obesity: Histamine plays a role in regulating appetite and metabolism.

Ciproxifan, a well-known H3R antagonist, features a 4-(3-(phenoxy)propyl)-1H-imidazole structure and has demonstrated high affinity and in vivo potency.[16][18]

Quantitative Data for Representative H3R Ligands

The affinity and functional activity of ligands derived from imidazole-propylamine scaffolds are highly dependent on their stereochemistry and substitutions. The following table summarizes data for representative ligands, highlighting the potential of this structural motif.[15]

| Compound | Configuration | R Group | Affinity (-log Ki) | Functional Activity |

| 1 | S | 4-Iodophenyl | 7.8 ± 0.1 | Antagonist |

| 2 | R | 4-Iodophenyl | 7.2 ± 0.1 | Antagonist |

| 3 | S | Cyclohexylmethyl | 7.9 ± 0.2 | Agonist |

| 4 | R | Cyclohexylmethyl | 6.9 ± 0.1 | Agonist |

Data adapted from a study on 2-amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives, which showcases the potential of the imidazole-propylamine structural motif.[15]

Experimental Protocol: Radioligand Binding Assay for H3 Receptor Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the histamine H3 receptor using rat cerebral cortex membranes.

1. Membrane Preparation: a. Homogenize rat cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed to remove nuclei and debris. c. Centrifuge the resulting supernatant at high speed to pellet the membranes. d. Resuspend the membrane pellet in the assay buffer.

2. Binding Assay: a. In a 96-well plate, combine the membrane preparation, a known concentration of a radiolabeled H3R antagonist (e.g., [3H]clobenpropit), and various concentrations of the unlabeled test compound. b. For non-specific binding determination, include wells with a high concentration of a known H3R ligand (e.g., thioperamide). c. Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

3. Separation and Counting: a. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. b. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. c. Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4. Data Analysis: a. Plot the percentage of specific binding against the logarithm of the test compound concentration. b. Use non-linear regression analysis to determine the IC50 value of the test compound. c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

Substituted imidazole propylamines represent a remarkably versatile and potent class of compounds with significant potential across multiple domains of drug discovery. Their proven efficacy as antifungal and anticancer agents, combined with their promising role as modulators of the histamine H3 receptor, ensures their continued importance in both academic and industrial research.

The future of this field lies in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.[5] A deeper understanding of the structure-activity relationships will be crucial for fine-tuning these molecules to interact with their intended targets with high specificity, thereby minimizing off-target effects and enhancing their therapeutic potential.[19] The experimental protocols provided in this guide serve as a starting point for researchers to explore the vast chemical space of substituted imidazole propylamines and to unlock their full potential in addressing pressing medical needs.

References

- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC. PubMed Central.

- Imidazoles as potential anticancer agents - PMC. PubMed Central.

- Antifungal activity of some imidazole derivatives | Journal of Pharmacy and Pharmacology. Oxford Academic.

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed. PubMed.

- Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. PubMed Central.

- Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies - MDPI. MDPI.

- Biological profile of imidazole-based compounds as anticancer agents. ResearchGate.

- Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University.

- Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds - PubMed. PubMed.

- The Strategic Role of 3-(1H-Imidazol-5-YL)propan-1-amine HCl in the Development of Histamine H3 Receptor Ligands. BenchChem.

- Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives - PubMed. PubMed.

- Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated - PMC. NIH.

- Imidazole: Having Versatile Biological Activities. SciSpace.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Scibay.

- 12 A review: Imidazole synthesis and its biological activities. Journal of Drug Delivery and Therapeutics.

- Novel Histamine H 3 -Receptor Antagonists with Carbonyl-Substituted 4-(3-(Phenoxy)propyl)-1 H -imidazole Structures like Ciproxifan and Related Compounds. ResearchGate.

- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. World Journal of Advanced Research and Reviews.

- A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate.

- Exploration of structure-based on imidazole core as antibacterial agents - PubMed. PubMed.

- Imidazole Derivatives as a Novel Class of Hybrid Compounds With Inhibitory Histamine N-methyltransferase Potencies and Histamine hH3 Receptor Affinities - PubMed. PubMed.

Sources

- 1. scispace.com [scispace.com]

- 2. pharmacyjournal.net [pharmacyjournal.net]

- 3. longdom.org [longdom.org]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro pharmacology of a series of new chiral histamine H3-receptor ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2-Isopropylimidazole Derivatives: A Technical Guide for Researchers

For Immediate Release

[City, State] – January 11, 2026 – In the dynamic landscape of drug discovery and development, the imidazole scaffold remains a cornerstone of medicinal chemistry. Among its myriad derivatives, those featuring a 2-isopropyl substitution are emerging as a class of compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 2-isopropylimidazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The 2-Isopropylimidazole Core

The 2-isopropylimidazole moiety is a heterocyclic building block that has garnered increasing interest in pharmaceutical research.[1] The presence of the isopropyl group at the 2-position of the imidazole ring imparts unique steric and electronic properties, influencing the molecule's solubility, stability, and, most importantly, its interaction with biological targets.[1] This structural feature makes 2-isopropylimidazole a versatile starting material for the synthesis of a wide array of potentially therapeutic agents.[2]

Synthesis of 2-Isopropylimidazole Derivatives

The synthesis of 2-isopropylimidazole and its derivatives can be achieved through several established chemical routes. A common method involves the reaction of isobutyraldehyde, glyoxal, and ammonia. More complex derivatives are often prepared by modifying the core 2-isopropylimidazole structure, for instance, through N-alkylation or by introducing various substituents onto the imidazole ring. These synthetic strategies allow for the creation of a diverse library of compounds for biological screening.

A general synthetic scheme for N-substituted 2-isopropylimidazole derivatives is outlined below:

Caption: General workflow for the synthesis of 2-isopropylimidazole derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of 2-isopropylimidazole have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections delve into these key areas, providing available data and mechanistic insights.

Anticancer Activity

While specific data for a wide range of 2-isopropylimidazole derivatives remains an active area of research, the broader class of imidazole compounds has shown significant promise as anticancer agents.[3] The proposed mechanisms of action are varied and often target key pathways involved in cancer progression.

Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[4] These inhibitors can be classified into several types based on their binding mode to the kinase domain, such as ATP-competitive inhibitors (Type I and Type II) and allosteric inhibitors (Type III).[5][6] The development of selective kinase inhibitors is a major focus in oncology, and the 2-isopropylimidazole scaffold offers a promising starting point for designing novel kinase-targeted therapies.[7][8]

-

Induction of Apoptosis and Cell Cycle Arrest: Some imidazole derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[3] For example, one study on a substituted imidazole derivative, NSC 771432, demonstrated its ability to induce cell cycle arrest in the G2/M phase and promote cellular senescence in A549 lung cancer cells.[3]

Data on Anticancer Activity of Imidazole Derivatives:

While extensive quantitative data specifically for 2-isopropylimidazole derivatives is still emerging, the following table summarizes the IC50 values of some representative imidazole derivatives against various cancer cell lines to illustrate the potential of this chemical class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine derivative (3a) | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [9] |

| Imidazole-pyridine hybrid (5d) | BT474 (Breast Cancer) | 35.56 ± 1.02 | [2] |

| Imidazole-pyridine hybrid (5e) | BT474 (Breast Cancer) | 39.19 ± 1.12 | [2] |

| Imidazole-2-thione derivative (5) | MCF-7 (Breast Cancer) | < 5 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate culture medium.

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include appropriate controls (vehicle and a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Imidazole derivatives have a long-standing history as effective antifungal agents.[1] The 2-isopropylimidazole core is a key component in the development of new antimicrobial compounds.

Mechanism of Antifungal Action:

The primary mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase.[10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] Disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[10]

Data on Antimicrobial Activity of Imidazole Derivatives:

The following table presents the Minimum Inhibitory Concentration (MIC) values for some imidazole derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Imidazole derivative (ANA-12) | Mycobacterium tuberculosis H37Rv | 6.25 | [2] |

| Imidazole derivative (SAM3) | Candida spp. (mean) | 200 | [11] |

| Imidazole derivative (AM5) | Candida spp. (mean) | 312.5 | [11] |

| Cystobactamid derivative (CN-DM-861) | Pseudomonas aeruginosa (MIC50) | 2 | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[13]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of imidazole derivatives.[14] These compounds can modulate various inflammatory pathways.

Mechanism of Anti-inflammatory Action:

The anti-inflammatory effects of imidazole derivatives can be attributed to their ability to inhibit key enzymes and signaling molecules involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[15][16]

In Vivo and In Vitro Models for Evaluation:

The anti-inflammatory activity of compounds can be assessed using both in vitro and in vivo models.[14][17] In vitro assays often involve measuring the inhibition of enzymes like COX-1 and COX-2 or the reduction of pro-inflammatory cytokine production in cell cultures.[18] In vivo models, such as the carrageenan-induced paw edema model in rats, are used to evaluate the systemic anti-inflammatory effects of a compound.[15]

Data on Anti-inflammatory Activity: